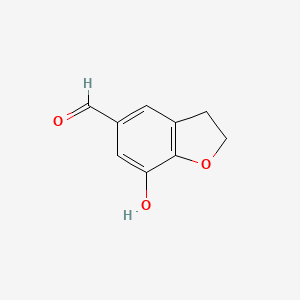
7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde: is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the construction of the benzofuran ring followed by functionalization at specific positions. One common method involves the use of copper-mediated and palladium-catalyzed coupling reactions . Another approach is the free radical cyclization cascade, which is an excellent method for synthesizing complex benzofuran derivatives .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale organic synthesis techniques. These methods may include microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high yield and fewer side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Functional groups can be introduced at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products:
Oxidation: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid.
Reduction: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is used as a starting material for the synthesis of more complex benzofuran derivatives. These derivatives are studied for their potential biological activities and applications in drug development .
Biology: In biological research, this compound is used to study the interactions of benzofuran derivatives with biological targets. It has been shown to possess significant biological activities, making it a valuable tool in the study of various diseases .
Medicine: Benzofuran derivatives, including this compound, are being investigated for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer, bacterial infections, and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of various organic materials and as a reagent in chemical processes. Its unique chemical properties make it a valuable component in the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical pathways, including those involved in cell growth, apoptosis, and oxidative stress . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
- 2,3-Dihydro-1-benzofuran-5-carbaldehyde
- 5-Hydroxy-2(3H)-benzofuranone
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Comparison: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Compared to other benzofuran derivatives, this compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Propiedades
Fórmula molecular |
C9H8O3 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h3-5,11H,1-2H2 |
Clave InChI |
OPJHICHYUMAXLF-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B13320248.png)

![5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B13320261.png)
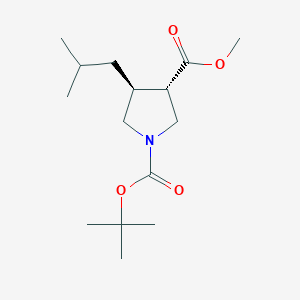
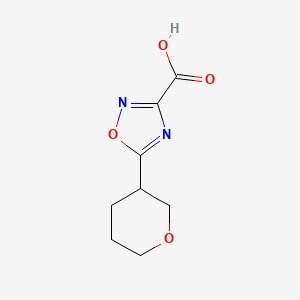
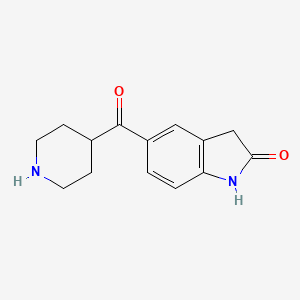

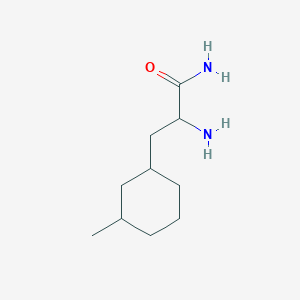
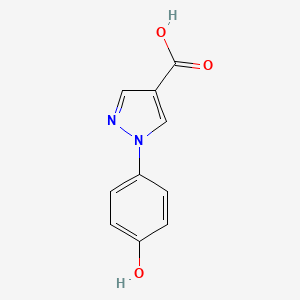
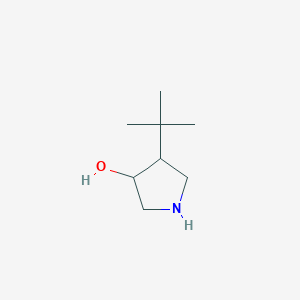
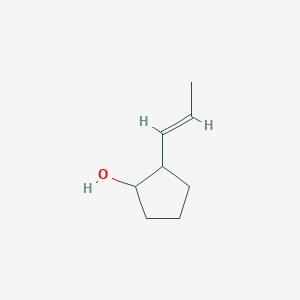

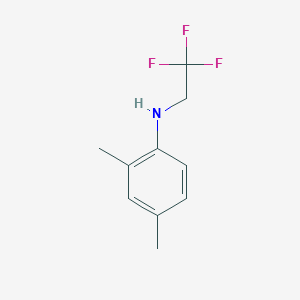
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13320330.png)
